molecular formula C6H3Br2N3 B13033325 2,6-Dibromo-3H-imidazo[4,5-b]pyridine

2,6-Dibromo-3H-imidazo[4,5-b]pyridine

Cat. No.: B13033325
M. Wt: 276.92 g/mol
InChI Key: MITSGCNQKWYHGP-UHFFFAOYSA-N
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Description

2,6-Dibromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of two bromine atoms at positions 2 and 6 on the imidazo[4,5-b]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate compound is then subjected to further bromination to introduce the second bromine atom at position 2 . The reaction conditions often involve the use of phase transfer catalysis (PTC) under solid-liquid conditions, with reagents such as potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (t-BAB) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl halides, aryl halides, potassium carbonate, and tetrabutylammonium bromide. Reaction conditions often involve the use of solvents such as DMF and the application of phase transfer catalysis .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with various functional groups at positions 2 and 6, while cyclization reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

2,6-Dibromo-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

2,6-dibromo-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H,9,10,11)

InChI Key

MITSGCNQKWYHGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)Br)Br

Origin of Product

United States

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